molecular formula C12H17N3S B11745503 3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11745503
M. Wt: 235.35 g/mol
InChI Key: HXVKDCUDFTWCGY-UHFFFAOYSA-N
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Description

3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The thiophen-2-ylmethyl group is believed to enhance its binding affinity and specificity towards these targets .

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

3-methyl-1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C12H17N3S/c1-9(2)15-8-12(10(3)14-15)13-7-11-5-4-6-16-11/h4-6,8-9,13H,7H2,1-3H3

InChI Key

HXVKDCUDFTWCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CS2)C(C)C

Origin of Product

United States

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